1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene

Catalog No.
S6578962
CAS No.
1369916-55-1
M.F
C11H13Br
M. Wt
225.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene

CAS Number

1369916-55-1

Product Name

1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene

IUPAC Name

1-bromo-4-(cyclopropylmethyl)-2-methylbenzene

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

InChI

InChI=1S/C11H13Br/c1-8-6-10(4-5-11(8)12)7-9-2-3-9/h4-6,9H,2-3,7H2,1H3

InChI Key

UOJBSTQSERPCBC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CC2CC2)Br

Canonical SMILES

CC1=C(C=CC(=C1)CC2CC2)Br

1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene is an aromatic organic compound classified as a halobenzene. Its structure features a bromine atom substituting a hydrogen atom on the benzene ring, along with a cyclopropylmethyl group at the para position (4th) and a methyl group at the ortho position (2nd). The molecular formula is C12H13BrC_{12}H_{13}Br, and the compound exhibits unique chemical properties due to its aromaticity, which provides stability through resonance. The presence of the bromine atom introduces polar characteristics, influencing its reactivity in various chemical processes.

  • Electrophilic Aromatic Substitution: The methyl group at the 2nd position may activate the benzene ring for electrophilic substitution, although the bromine atom may exert a deactivating effect due to its electron-withdrawing nature.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions, leading to various derivatives.
  • Oxidation Reactions: The methyl and cyclopropylmethyl groups are susceptible to oxidation, potentially yielding alcohols or ketones depending on the reaction conditions.

Several synthetic routes can be employed to produce 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene:

  • Bromination of 4-(cyclopropylmethyl)-2-methylphenol: This method involves treating the phenolic compound with bromine in an appropriate solvent to introduce the bromine atom.
  • Electrophilic Aromatic Substitution: Starting from 1-bromo-2-methylbenzene, a cyclopropylmethyl group can be introduced via Friedel-Crafts alkylation using cyclopropylmethyl chloride and a Lewis acid catalyst.
  • Grignard Reagent Reaction: The compound can also be synthesized by forming a Grignard reagent from cyclopropylmethyl bromide and reacting it with 1-bromo-2-methylbenzene .

1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its unique structure, it may be explored for developing new drugs or therapeutic agents.
  • Material Science: Its properties may find use in creating specialized materials or coatings .

Investigating the interactions of 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene with biological systems is essential for understanding its potential effects:

  • Protein Binding Studies: Understanding how this compound binds to proteins could reveal insights into its biological activity.
  • Metabolic Pathways: Studying how it is metabolized in biological systems could help predict its pharmacokinetic properties and safety profile.

Several compounds share structural similarities with 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesSimilarity Index
1-Bromo-3-cyclopropylbenzeneCyclopropyl group at the meta position0.97
1-Bromo-3,5-di-tert-butylbenzeneTwo tert-butyl groups at positions 3 and 50.91
1-Bromo-4-methylbenzeneMethyl group at position 40.91
1-Bromo-4-(isopropyl)benzeneIsopropyl group at position 40.91
1-Bromo-4-(phenyl)benzenePhenyl group at position 40.91

The uniqueness of 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene lies in its specific arrangement of substituents, particularly the combination of both cyclopropyl and methyl groups on the aromatic ring, which can influence its reactivity and potential applications in organic synthesis and medicinal chemistry .

XLogP3

4.4

Exact Mass

224.02006 g/mol

Monoisotopic Mass

224.02006 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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